N-(4-Methoxyphenyl)-L-leucinamide
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Overview
Description
N-(4-Methoxyphenyl)-L-leucinamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenyl group attached to the nitrogen atom of the leucinamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxyphenyl)-L-leucinamide typically involves the condensation of 4-methoxyaniline with L-leucine, followed by the formation of the amide bond. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and the use of solvents like dichloromethane or dimethylformamide (DMF) to dissolve the reactants .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for the addition of reagents and the monitoring of reaction progress ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: N-(4-Methoxyphenyl)-L-leucinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of N-(4-Hydroxyphenyl)-L-leucinamide.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: N-(4-Hydroxyphenyl)-L-leucinamide.
Reduction: N-(4-Methoxyphenyl)-L-leucine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Methoxyphenyl)-L-leucinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the context of cancer research and drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-L-leucinamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
N-(4-Methoxyphenyl)-L-leucinamide can be compared with other similar compounds, such as:
N-(4-Methoxyphenyl)piperazine: A compound with similar structural features but different biological activities.
N-(4-Hydroxyphenyl)-L-leucinamide:
N-(4-Methoxyphenyl)-2-aminobutanamide: A related amide with variations in the side chain structure
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting biological and chemical properties.
Properties
CAS No. |
65540-65-0 |
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Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
(2S)-2-amino-N-(4-methoxyphenyl)-4-methylpentanamide |
InChI |
InChI=1S/C13H20N2O2/c1-9(2)8-12(14)13(16)15-10-4-6-11(17-3)7-5-10/h4-7,9,12H,8,14H2,1-3H3,(H,15,16)/t12-/m0/s1 |
InChI Key |
QMIKKORQMMCAGR-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)OC)N |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)OC)N |
Origin of Product |
United States |
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